molecular formula C27H25N5O3 B11416160 3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(2-methoxyphenyl)methyl]propanamide

3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(2-methoxyphenyl)methyl]propanamide

Cat. No.: B11416160
M. Wt: 467.5 g/mol
InChI Key: WVQPVWVGQNMQRO-UHFFFAOYSA-N
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Description

3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(2-methoxyphenyl)methyl]propanamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazoloquinazoline core, which is a fused heterocyclic system, and various functional groups that contribute to its chemical properties and biological activities.

Preparation Methods

The synthesis of 3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(2-methoxyphenyl)methyl]propanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the triazoloquinazoline core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.

    Introduction of the benzyl group: This step involves the alkylation of the triazoloquinazoline core with a benzyl halide in the presence of a base.

    Attachment of the propanamide moiety: This can be done through an amide coupling reaction using a suitable coupling reagent, such as EDCI or DCC, in the presence of a base.

    Methoxylation of the phenyl ring:

Chemical Reactions Analysis

3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(2-methoxyphenyl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halides, acids, and bases.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(2-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting the activity of specific enzymes involved in biological processes, such as DNA replication or protein synthesis.

    Modulating signaling pathways: Affecting cellular signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

    Interacting with receptors: Binding to specific receptors on the cell surface or within the cell, leading to changes in cellular function.

Comparison with Similar Compounds

3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(2-methoxyphenyl)methyl]propanamide can be compared with other similar compounds, such as:

    Triazoloquinazoline derivatives: These compounds share the triazoloquinazoline core and may have similar biological activities but differ in their substituents and overall structure.

    Benzyl-substituted triazoles: These compounds have a benzyl group attached to the triazole ring and may exhibit similar chemical reactivity and biological properties.

    Methoxyphenyl-substituted amides: These compounds contain a methoxyphenyl group and an amide linkage, which contribute to their chemical and biological characteristics.

Properties

Molecular Formula

C27H25N5O3

Molecular Weight

467.5 g/mol

IUPAC Name

3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[(2-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C27H25N5O3/c1-35-23-14-8-5-11-20(23)17-28-25(33)16-15-24-29-30-27-31(18-19-9-3-2-4-10-19)26(34)21-12-6-7-13-22(21)32(24)27/h2-14H,15-18H2,1H3,(H,28,33)

InChI Key

WVQPVWVGQNMQRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5

Origin of Product

United States

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